molecular formula C6H4F3NO B8643772 2-(Trifluoromethyl)pyridine 1-oxide

2-(Trifluoromethyl)pyridine 1-oxide

Cat. No. B8643772
M. Wt: 163.10 g/mol
InChI Key: QIZSMXWVUDFDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C6H4F3NO and its molecular weight is 163.10 g/mol. The purity is usually 95%.
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properties

Product Name

2-(Trifluoromethyl)pyridine 1-oxide

Molecular Formula

C6H4F3NO

Molecular Weight

163.10 g/mol

IUPAC Name

1-oxido-2-(trifluoromethyl)pyridin-1-ium

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)5-3-1-2-4-10(5)11/h1-4H

InChI Key

QIZSMXWVUDFDMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)C(F)(F)F)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-trifluoromethyl pyridine (5 g, 34 mmol) in acetic acid (25 mL) is added 33% of aqueous H2O2 (20 mL) at room temperature. The reaction mixture is allowed to stir for 12 h at 70° C. After complete consumption of starting material the reaction mixture is concentrated under reduced pressure. The residue is dissolved in chloroform (250 mL) and pH is adjusted to 7 with K2CO3 (20 g approx). Resulting solid is filtered through glass sintered funnel and washed with chloroform. Filtrate is concentrated under reduced pressure to give 2-trifluoromethyl-pyridine 1-oxide as syrupy liquid (4.3 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.1 g (35 mmol) of trifluoromethylpyridine were dissolved at room temperature in 100 ml of dry dichloromethane, admixed with 17.3 g of m-chloroperbenzoic acid and stirred at room temperature for 72 h. Thereafter, the mixture was admixed with 1 N sodium hydroxide solution and extracted four times with dichloromethane; the combined organic phases were dried over magnesium sulfate, filtered and concentrated under reduced pressure. The crude product was taken up in water, stirred and filtered, and the filtrate was concentrated under reduced pressure. 65.3 was obtained in 47% yield. 1H NMR: 8.46, d, 1H, 7.96, d, 1H, 7.7, m, 1H, 7.5, m, 1H.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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